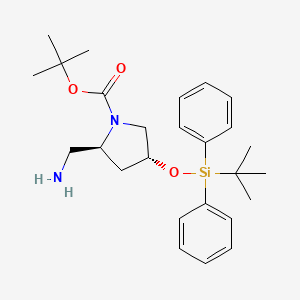

Tert-butyl (2s,4r)-2-(aminomethyl)-4-((tert-butyldiphenylsilyl)oxy)pyrrolidine-1-carboxylate

Description

Tert-butyl (2S,4R)-2-(aminomethyl)-4-((tert-butyldiphenylsilyl)oxy)pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a tert-butyl carbamate (Boc) group at the 1-position, an aminomethyl substituent at the 2-position, and a bulky tert-butyldiphenylsilyl (TBDPS) ether at the 4-position.

This compound’s structural complexity suggests utility as an intermediate in pharmaceutical synthesis, particularly for constrained peptides or receptor-targeted molecules. The TBDPS group enhances steric protection of the hydroxyl group, while the Boc group facilitates selective deprotection in multi-step syntheses.

Properties

IUPAC Name |

tert-butyl (2S,4R)-2-(aminomethyl)-4-[tert-butyl(diphenyl)silyl]oxypyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H38N2O3Si/c1-25(2,3)30-24(29)28-19-21(17-20(28)18-27)31-32(26(4,5)6,22-13-9-7-10-14-22)23-15-11-8-12-16-23/h7-16,20-21H,17-19,27H2,1-6H3/t20-,21+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVEAUDRUWOAZRO-LEWJYISDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1CN)O[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1CN)O[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38N2O3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Tert-butyl (2S,4R)-2-(aminomethyl)-4-((tert-butyldiphenylsilyl)oxy)pyrrolidine-1-carboxylate is a complex organic compound characterized by its unique stereochemistry and functional groups. This compound's structure suggests significant potential in medicinal chemistry, particularly in drug design and development. Understanding its biological activity is crucial for evaluating its therapeutic applications.

Chemical Structure and Properties

The compound features a pyrrolidine ring , an aminomethyl group , and a tert-butyldiphenylsilyl ether . Its molecular formula indicates a relatively high molecular weight, which may influence its pharmacokinetic properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₅N₃O₃Si |

| Molecular Weight | 345.48 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Biological Activity

Research indicates that compounds with similar structural motifs often exhibit diverse biological activities. The presence of the aminomethyl group enhances interactions with biological targets such as enzymes and receptors, potentially leading to various pharmacological effects.

The biological activity of this compound can be attributed to several key mechanisms:

- Enzyme Inhibition : Compounds similar to this have shown potential in inhibiting specific enzymes, which is crucial for therapeutic effects.

- Receptor Modulation : The structural features may allow for modulation of receptor activity, influencing signaling pathways relevant to various diseases.

Case Studies and Research Findings

- In vitro Studies : Preliminary studies have demonstrated that modifications to the side chains of pyrrolidine derivatives can significantly impact their biological efficacy. For instance, variations in the silyl ether group have been shown to influence solubility and membrane permeability, critical factors for bioactivity.

- In vivo Studies : Ongoing research is focusing on the pharmacokinetics and pharmacodynamics of this compound in animal models. Initial findings suggest promising therapeutic effects, particularly in neuroprotective and anti-inflammatory contexts.

- Structure-Activity Relationship (SAR) : SAR studies indicate that changes in the steric and electronic properties of substituents can lead to enhanced binding affinity for biological targets. This emphasizes the importance of optimizing chemical structures for desired biological outcomes.

Comparative Analysis with Similar Compounds

To better understand the potential applications of this compound, we can compare it with related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Tert-butyl 3-(3-bromo-pyrazol)propanoate | Contains a pyrazole ring | Exhibits strong antimicrobial properties |

| Tert-butyl N-(pyridin-3-yloxy)carbamate | Pyridine derivative | Potential use in anti-inflammatory therapies |

| Tert-butyl 4-(4-methylpiperazinyl)butanoate | Piperazine ring | Known for neuroprotective effects |

Comparison with Similar Compounds

Target Compound vs. tert-Butyl (2S,4R)-4-((tert-butyldimethylsilyl)oxy)-2-((E)-3-methoxy-3-oxoprop-1-en-1-yl)pyrrolidine-1-carboxylate ()

- Key Differences: Protecting Group: The target uses TBDPS (bulkier, more stable under acidic conditions), whereas ’s intermediate employs tert-butyldimethylsilyl (TBDMS), which is less sterically hindered and more labile . Substituents: The target’s aminomethyl group contrasts with the methoxycarbonyl propenyl group in , altering electronic properties and reactivity.

- Implications : The TBDPS group in the target likely improves stability during synthetic steps requiring acidic or oxidative conditions compared to TBDMS.

Target Compound vs. (2S,4R)-tert-Butyl 4-((4-vinylbenzyl)oxy)pyrrolidine-1,2-dicarboxylate ()

- Key Differences: Protecting Group: The 4-position in features a 4-vinylbenzyl ether, which is less stable than silyl ethers under hydrogenolysis conditions.

Stereochemical Variations

Target Compound vs. (2S,4S)-tert-Butyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate ()

- Key Differences: Stereochemistry: The target’s (2S,4R) configuration vs. (2S,4S) in leads to distinct spatial arrangements, influencing interactions in chiral environments (e.g., enzyme binding). Substituents: lacks the TBDPS group and aminomethyl, resulting in higher polarity and lower steric hindrance .

Functional Group Reactivity

Target Compound vs. tert-Butyl (2S,4R)-2-(hydroxymethyl)-4-(methylsulfonyloxy)pyrrolidine-1-carboxylate ()

- Key Differences: Leaving Groups: ’s methylsulfonyloxy group is a superior leaving group compared to the target’s TBDPS-protected hydroxyl, enabling nucleophilic substitution reactions. Applications: The target’s aminomethyl group may facilitate conjugation with carboxylic acids or carbonyls, whereas ’s sulfonyl group is suited for displacement chemistry .

Physicochemical Properties

- Lipophilicity : The TBDPS group in the target increases hydrophobicity (logP) compared to analogs with hydroxyl or methoxy groups (e.g., ). This impacts membrane permeability in drug design.

- Solubility : Polar groups like hydroxymethyl () or carbamoyl () enhance aqueous solubility, whereas the target’s TBDPS and Boc groups favor organic phases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.